molecular formula C16H15BrN2O2S B2837727 4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide CAS No. 1448047-79-7

4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide

Cat. No.: B2837727
CAS No.: 1448047-79-7
M. Wt: 379.27
InChI Key: IBLBKQSVQAOJMA-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a bromine atom, and a pyrrolidinone moiety

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein, and modulating its activity. Without specific information on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to elucidate its synthesis, properties, and mechanism of action, as well as investigations into its potential uses .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]thiophene-2-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and applications not found in similar compounds.

Properties

IUPAC Name

4-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-10-4-5-12(8-13(10)19-6-2-3-15(19)20)18-16(21)14-7-11(17)9-22-14/h4-5,7-9H,2-3,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBKQSVQAOJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CS2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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